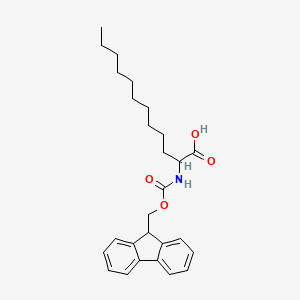
N-alpha-(9-Fluorenylmethoxycarbonyl)-L-alpha-aminolauric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(Fmoc-amino)dodecanoic acid: is a modified amino acid where the amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is used extensively in peptide synthesis due to its ability to protect the amino group during the synthesis process, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Fmoc-amino)dodecanoic acid typically involves the protection of the amino group of dodecanoic acid with the Fmoc group. This can be achieved through the reaction of dodecanoic acid with Fmoc chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods: In industrial settings, the production of (2S)-2-(Fmoc-amino)dodecanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers which allow for the efficient and high-throughput production of Fmoc-protected amino acids. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide, to expose the free amino group for further reactions.
Coupling Reactions: The free amino group can then participate in peptide bond formation through coupling reactions with carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide.
Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of coupling additives like hydroxybenzotriazole (HOBt).
Major Products:
Fmoc Removal: The major product is the free amino group of the dodecanoic acid.
Coupling Reactions: The major products are peptides or peptide chains formed through the amide bond formation.
Scientific Research Applications
Chemistry:
Peptide Synthesis: (2S)-2-(Fmoc-amino)dodecanoic acid is widely used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during the synthesis process.
Biology:
Protein Engineering: It is used in the synthesis of peptides and proteins for various biological studies, including enzyme-substrate interactions and protein-protein interactions.
Medicine:
Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Material Science: Fmoc-protected amino acids are used in the development of novel materials with specific properties, such as hydrogels and nanomaterials.
Mechanism of Action
The primary function of (2S)-2-(Fmoc-amino)dodecanoic acid is to protect the amino group during peptide synthesis. The Fmoc group is removed under basic conditions, exposing the free amino group for further reactions. The hydrophobic and aromatic nature of the Fmoc group also promotes the self-assembly of peptides, which can be useful in the development of functional materials.
Comparison with Similar Compounds
(2S)-2-(Boc-amino)dodecanoic acid: Uses the t-butyloxycarbonyl (Boc) group for amino protection.
(2S)-2-(Cbz-amino)dodecanoic acid: Uses the benzyloxycarbonyl (Cbz) group for amino protection.
Uniqueness:
Fmoc Group: The Fmoc group is preferred in peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions. This makes (2S)-2-(Fmoc-amino)dodecanoic acid particularly useful in solid-phase peptide synthesis where mild conditions are required to prevent degradation of the peptide chain.
Properties
Molecular Formula |
C27H35NO4 |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid |
InChI |
InChI=1S/C27H35NO4/c1-2-3-4-5-6-7-8-9-18-25(26(29)30)28-27(31)32-19-24-22-16-12-10-14-20(22)21-15-11-13-17-23(21)24/h10-17,24-25H,2-9,18-19H2,1H3,(H,28,31)(H,29,30) |
InChI Key |
ZKMKLCPVASBFKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B13391744.png)
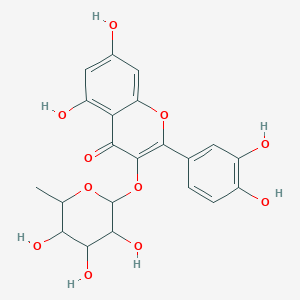
![6-amino-2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid](/img/structure/B13391762.png)
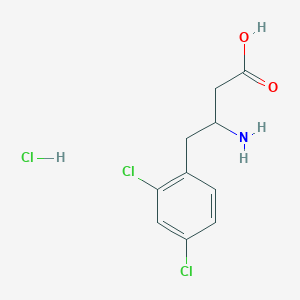
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13391768.png)
![4-[5-[4-(2-Butoxyethoxy)phenyl]-2-chlorophenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one;4-[5-[4-(2-butoxyethoxy)phenyl]-2-fluorophenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]pent-3-en-2-one;4-[5-[4-(2-butoxyethoxy)phenyl]-2-methoxyphenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one;4-[3-[4-(2-methoxyethoxy)phenyl]phenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one;3-methyl-4-[3-(4-propoxyphenyl)phenyl]-1-[4-[(4-propyl-1,2,4-triazol-3-yl)methylsulfinyl]phenyl]but-3-en-2-one](/img/structure/B13391778.png)
![5-[2,6-bis(trifluoromethyl)phenyl]-2-[[(2S)-2-[(2S)-1-[[5-[2,6-bis(trifluoromethyl)phenyl]pyridin-2-yl]methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;dichloromanganese](/img/structure/B13391786.png)
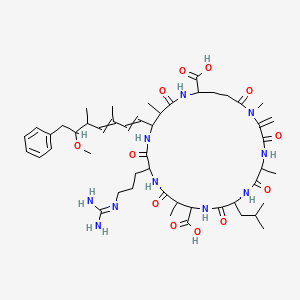
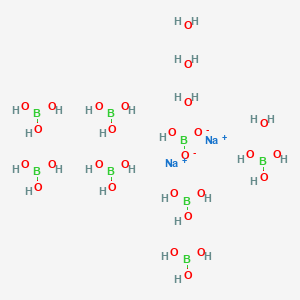

![2-([1,1'-biphenyl]-4-yl)-4-chloro-6-(9,9-dimethyl-9H-fluoren-4-yl)-1,3,5-triazine](/img/structure/B13391806.png)
![[[5-[6-Chloro-4-[1-(2-fluorophenyl)ethylamino]pyrazolo[3,4-b]pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B13391808.png)
![Disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13391818.png)
